3,5-Dimethoxybenzene-1-sulfonamide
Overview
Description
3,5-Dimethoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261618-39-6 . It has a molecular weight of 217.25 and its IUPAC name is 3,5-dimethoxybenzenesulfonamide . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown a good functional group tolerance and is high yielding . Other methods include the use of calcium triflimide and DABCO which activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines .
Molecular Structure Analysis
The InChI code for 3,5-Dimethoxybenzene-1-sulfonamide is 1S/C8H11NO4S/c1-12-6-3-7 (13-2)5-8 (4-6)14 (9,10)11/h3-5H,1-2H3, (H2,9,10,11)
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Sulfonamides, the class of compounds to which 3,5-Dimethoxybenzene-1-sulfonamide belongs, exhibit a range of pharmacological activities . They can play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Physical And Chemical Properties Analysis
3,5-Dimethoxybenzene-1-sulfonamide is a powder that is stored at room temperature .
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, derivatives of 3,5-Dimethoxybenzene-1-sulfonamide are used for improving the gas-liquid chromatographic properties of sulfonamides. For instance, N-dimethylaminomethylene derivatives of primary sulfonamides form easily and possess excellent chromatographic properties, making them suitable for the determination of sulfonamides in biological samples, such as the determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).
Organic Synthesis and Medicinal Chemistry
Organic synthesis applications include the development of Mn(OAc)3-promoted oxidative coupling methods for synthesizing various sulfones from dimethoxybenzenes, demonstrating the compound's utility in synthesizing medicinally relevant structures (Liang, Ren, & Manolikakes, 2017). Furthermore, the study of polymorphism in pharmaceutical compounds involves derivatives of 3,5-Dimethoxybenzene-1-sulfonamide, showing the importance of understanding crystal structures for drug development (Nanubolu, Sridhar, & Ravikumar, 2014).
Pharmacological Applications
In pharmacology, sulfonamide derivatives have been evaluated for their potential as enzyme inhibitors, offering insights into their utility as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Materials Science
Materials science research utilizes derivatives for developing sensors, such as the development of highly efficient Co2+ ion sensors based on bis-sulfonamides, indicating the role of these compounds in environmental monitoring (Sheikh et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICDJOKKYGTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzene-1-sulfonamide | |
CAS RN |
1261618-39-6 | |
Record name | 3,5-dimethoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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